Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride
Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride
Executive Summary
In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) frequently leverages privileged scaffolds to optimize pharmacokinetic and pharmacodynamic properties. The compound 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0) exemplifies this approach. It features a phenolic moiety—capable of acting as a hydrogen bond donor/acceptor—linked via an amide bond to a 4-methylpiperazine ring. The piperazine core is a ubiquitous structural motif in medicinal chemistry, utilized to enhance aqueous solubility, modulate lipophilicity, and provide a basic center for hydrochloride salt formation.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a rigorous, self-validating guide to the physicochemical properties and High-Resolution Mass Spectrometry (HRMS) characterization of this compound.
Physicochemical Profiling & Exact Mass Determination
A fundamental requirement for the analytical characterization of any API is the precise differentiation between its molecular weight (calculated using the abundance-weighted average atomic masses of all isotopes) and its exact mass (calculated using the monoisotopic mass of the most abundant isotopes: 12 C, 1 H, 14 N, 16 O).
In high-resolution mass spectrometry (HRMS), the exact mass is the critical parameter for determining elemental composition and identifying unknown impurities. For the free base ( C12H16N2O2 ), the monoisotopic exact mass is 220.1212 Da. When analyzed via positive Electrospray Ionization (ESI+), the molecule accepts a proton ( H+ ), which has a mass of 1.0073 Da (the mass of a hydrogen atom minus the mass of an electron). This yields a theoretical precursor ion [M+H]+ at m/z 221.1285 .
Table 1: Quantitative Physicochemical Summary
| Property | Value | Scientific Significance |
| Compound Name | 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl | Standard IUPAC nomenclature. |
| CAS Registry Number | 1197232-18-0 | Unique identifier for the salt form. |
| Molecular Formula (Salt) | C12H17ClN2O2 | Includes the HCl counterion. |
| Molecular Formula (Free Base) | C12H16N2O2 | The active pharmaceutical moiety. |
| Molecular Weight (Salt) | 256.73 g/mol | Used for stoichiometric dosing and formulation. |
| Molecular Weight (Free Base) | 220.27 g/mol | Average mass of the free base. |
| Exact Mass (Free Base) | 220.1212 Da | Monoisotopic mass for structural confirmation. |
| Precursor Ion [M+H]+ | 221.1285 Da | Target m/z for ESI+ HRMS analysis. |
Mass Spectrometry & Fragmentation Dynamics
The analytical characterization of piperazine derivatives relies heavily on tandem mass spectrometry (MS/MS). The tertiary amine of the 4-methylpiperazine group possesses a high proton affinity (pKa ~9.0), making it highly responsive to ESI+ [1].
When the [M+H]+ precursor ion (m/z 221.1285) is subjected to Collision-Induced Dissociation (CID), the energy transfer induces specific, reproducible bond cleavages. The causality of these fragmentation pathways is dictated by the stability of the resulting carbocations and radical cations:
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Amide Bond Cleavage: The carbonyl-nitrogen bond is highly susceptible to cleavage. Depending on charge retention, this yields either the 4-hydroxybenzoyl cation (m/z 121.0284) or the 4-methylpiperazine cation (m/z 99.0917).
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Neutral Loss of a Methyl Radical: The N -methyl group on the piperazine ring can be expelled as a neutral radical ( ∙CH3 ), resulting in a demethylated fragment at m/z 206.1050.
Proposed ESI-MS/MS dissociation pathways for the [M+H]+ precursor ion.
Self-Validating HRMS Protocol
To ensure absolute trustworthiness in drug characterization, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . The following LC-HRMS workflow incorporates internal quality control gates to prevent false positives and correct for matrix suppression [2].
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Addition
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Action: Dissolve the compound in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in a stable isotope-labeled internal standard (e.g., a 13C or 2H analog) at 100 ng/mL.
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Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for ESI+. The internal standard validates retention time stability and normalizes any ion suppression caused by the sample matrix.
Step 2: System Suitability Test (SST)
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Action: Inject a solvent blank, followed by a manufacturer-provided mass calibration tuning mix.
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Causality (Self-Validation): The blank ensures the system is free of carryover. The tuning mix validates that the mass analyzer (Orbitrap or Q-TOF) is operating with a mass accuracy error of < 5 ppm and a resolving power of > 70,000 (at m/z 200). Do not proceed if the SST fails.
Step 3: Chromatographic Separation
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Action: Utilize a UPLC system equipped with a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
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Causality: Acetonitrile provides superior desolvation efficiency in the ESI source compared to methanol, enhancing the signal-to-noise ratio for basic amines [3]. The C18 stationary phase effectively retains the lipophilic piperazine core.
Step 4: Data Acquisition & Isotopic Validation
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Action: Acquire MS1 data in full-scan mode (m/z 100-1000) and MS2 data using Data-Dependent Acquisition (DDA) with a normalized collision energy (NCE) of 25-35 eV.
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Causality (Self-Validation): Post-acquisition, extract the exact mass (m/z 221.1285). The system is validated if the observed isotopic distribution (the A+1 peak from natural 13C abundance) matches the theoretical distribution for C12H16N2O2 within a 10% relative error.
Self-validating HRMS experimental workflow for piperazine derivative analysis.
